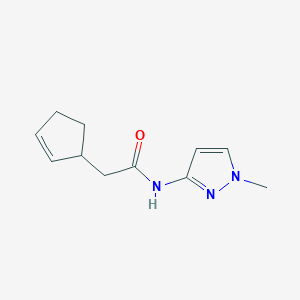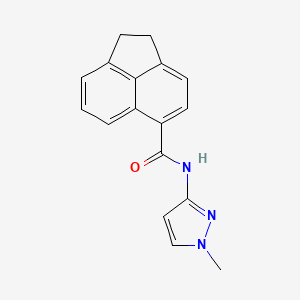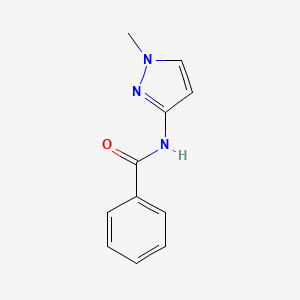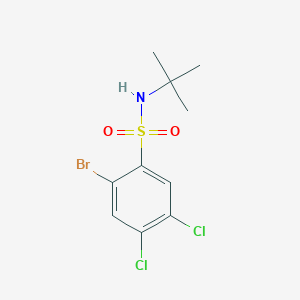![molecular formula C9H10F3N3O4S B7457285 N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine, commonly known as NTBC, is a small molecule inhibitor that has been used in scientific research for over two decades. The compound was initially developed as a drug for the treatment of hereditary tyrosinemia type 1, a metabolic disorder that affects the liver. However, its unique mechanism of action has made it a valuable tool for studying a variety of biological processes.
Mecanismo De Acción
NTBC inhibits the activity of FAH by binding to the enzyme's active site. This prevents the conversion of fumarylacetoacetate to fumarate and acetoacetate, which are normally metabolized by the liver. The accumulation of fumarylacetoacetate can lead to liver damage and other complications. By inhibiting the activity of FAH, NTBC prevents the accumulation of toxic metabolites and protects the liver.
Biochemical and Physiological Effects:
NTBC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on FAH, NTBC has been shown to reduce oxidative stress and inflammation in the liver. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders. NTBC has also been shown to have antiviral activity against hepatitis B and C viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTBC has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in the context of hereditary tyrosinemia type 1. However, there are also limitations to the use of NTBC in lab experiments. Its inhibitory effect on FAH can be dose-dependent, which can complicate the interpretation of experimental results. In addition, NTBC has been shown to have off-target effects on other enzymes, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the use of NTBC in scientific research. One area of interest is the development of NTBC as a potential treatment for metabolic disorders other than hereditary tyrosinemia type 1. NTBC has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders, suggesting that it may have broader applications in this field. Another area of interest is the development of NTBC as a potential antiviral agent. NTBC has been shown to have antiviral activity against hepatitis B and C viruses, making it a promising candidate for further study. Finally, there is interest in the development of new small molecule inhibitors that target FAH and other enzymes involved in metabolic pathways. NTBC has served as a valuable tool for studying these enzymes, and its success has paved the way for the development of new inhibitors with improved potency and specificity.
Métodos De Síntesis
The synthesis of NTBC involves a series of chemical reactions that result in the formation of a white crystalline powder. The starting materials for the synthesis are 2-nitro-4-trifluoromethylbenzenesulfonyl chloride and ethylenediamine. The reaction between these two compounds produces NTBC as the final product. The purity of NTBC can be improved through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
NTBC has been used in a variety of scientific research applications, including the study of metabolic disorders, cancer, and viral infections. In particular, NTBC has been used to study the role of the enzyme fumarylacetoacetate hydrolase (FAH) in hereditary tyrosinemia type 1. NTBC inhibits the activity of FAH, which prevents the accumulation of toxic metabolites in the liver. This has led to the development of NTBC as a potential treatment for hereditary tyrosinemia type 1.
Propiedades
IUPAC Name |
N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O4S/c10-9(11,12)20(18,19)6-1-2-7(14-4-3-13)8(5-6)15(16)17/h1-2,5,14H,3-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEZFJJTYPFIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)



![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)





![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)
